acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, potassium salt
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Overview
Description
Acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, potassium salt is a chemical compound with the empirical formula C12H13KO4. This compound is known for its unique structure, which includes a methoxy group and a propenyl group attached to a phenoxy acetic acid backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, potassium salt typically involves the reaction of 2-methoxy-4-[(1E)-1-propenyl]phenol with potassium hydroxide in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The general reaction scheme is as follows:
[ \text{2-methoxy-4-[(1E)-1-propenyl]phenol} + \text{KOH} + \text{CH}_3\text{COOH} \rightarrow \text{C}_12\text{H}_13\text{KO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced reactors and purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce propyl derivatives.
Scientific Research Applications
Acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, potassium salt is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, potassium salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, sodium salt
- Acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, lithium salt
- Acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]-, ammonium salt
Uniqueness
The potassium salt variant of acetic acid, [2-methoxy-4-[(1E)-1-propenyl]phenoxy]- is unique due to its specific ionic properties, which can influence its solubility, reactivity, and interactions in various chemical and biological systems. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
potassium;2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4.K/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14;/h3-7H,8H2,1-2H3,(H,13,14);/q;+1/p-1/b4-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZTOVEVAHYGS-BJILWQEISA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(=O)[O-])OC.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(=O)[O-])OC.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13KO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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